molecular formula C5H12Cl2N4 B1430480 methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride CAS No. 1461705-94-1

methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride

Cat. No.: B1430480
CAS No.: 1461705-94-1
M. Wt: 199.08 g/mol
InChI Key: VIRNLPZMXSOWDL-UHFFFAOYSA-N
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Description

Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H10N4.2HCl and a molecular weight of 199.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of N-methyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and other derivatives that retain the core structure of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride is unique due to its specific structure, which includes both the triazole ring and the dihydrochloride salt. This combination enhances its solubility and stability, making it more suitable for various research applications compared to its analogs .

Properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-5-7-4-8-9;;/h4-6H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRNLPZMXSOWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
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methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
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methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
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methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
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methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride

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